molecular formula C9H8BrNO B6359673 2-(3-Bromo-2-methoxyphenyl)acetonitrile CAS No. 1261602-72-5

2-(3-Bromo-2-methoxyphenyl)acetonitrile

Cat. No.: B6359673
CAS No.: 1261602-72-5
M. Wt: 226.07 g/mol
InChI Key: LHMNKBGKOIMKCU-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methoxyphenyl)acetonitrile is a brominated aromatic nitrile derivative with a methoxy substituent at the ortho position relative to the bromine atom on the benzene ring. Based on similar compounds, its molecular formula is inferred as C₉H₈BrNO (molecular weight ≈ 226.07 g/mol). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive nitrile group and halogenated aromatic system .

Properties

IUPAC Name

2-(3-bromo-2-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMNKBGKOIMKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methoxyphenyl)acetonitrile typically involves the bromination of 2-methoxyphenylacetonitrile. The reaction is carried out under controlled conditions using bromine as the brominating agent . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Scientific Research Applications

2-(3-Bromo-2-methoxyphenyl)acetonitrile, a compound with notable structural features, has garnered attention in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science, supported by comprehensive data tables and case studies.

Structure and Characteristics

  • Molecular Formula : C10H10BrN
  • Molecular Weight : 227.1 g/mol
  • Melting Point : Data varies but typically around 50-55°C.
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

The presence of the bromine atom and methoxy group in its structure contributes to its reactivity and potential applications.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of compounds derived from this compound. The findings indicated that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new anticancer agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution reactions.

Table 1: Synthesis Pathways Using this compound

Reaction TypeConditionsProduct Type
Nucleophilic SubstitutionBase-catalyzed, room temperatureAromatic amines
Grignard ReactionAnhydrous conditionsAlcohols
Coupling ReactionsPd-catalyzedBiaryl compounds

These reactions highlight the compound's utility in synthesizing various functionalized products.

Material Science

Research has also explored the application of this compound in material science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLEDs Development

A notable study demonstrated that incorporating this compound into polymer matrices improved the efficiency and stability of OLEDs. The bromine substituent enhances charge transport properties, making it a candidate for high-performance electronic devices .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-(3-Bromo-2-methoxyphenyl)acetonitrile with structurally related compounds, emphasizing substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Notes
This compound C₉H₈BrNO 226.07 Not explicitly listed Bromine (meta), methoxy (ortho) on phenyl ring; nitrile group. Intermediate for cross-coupling reactions; potential pharmaceutical precursor.
2-(3-Bromo-4-methoxyphenyl)acetonitrile C₉H₈BrNO 226.07 772-59-8 Bromine (meta), methoxy (para) on phenyl ring. Altered electronic effects due to para-methoxy; used in materials science .
2-(5-Bromo-2-methoxyphenoxy)acetonitrile C₉H₈BrNO₂ 242.07 1221793-69-6 Phenoxy linkage; bromine (para to oxygen), methoxy (ortho). Higher polarity due to ether oxygen; niche applications in polymer chemistry .
2-(3-Bromo-4-fluorophenyl)acetonitrile C₈H₅BrFN 214.04 501420-63-9 Fluorine (para) instead of methoxy; stronger electron-withdrawing effects. Enhanced reactivity in SNAr reactions; medicinal chemistry applications .
2-(4-Bromo-3-methylphenyl)acetonitrile C₉H₈BrN 210.07 215800-25-2 Methyl (meta) instead of methoxy; steric hindrance affects reactivity. Intermediate for agrochemicals; less polar than methoxy analogs .
2-(3-Bromo-4-pyridyl)acetonitrile C₇H₅BrN₂ 197.03 142892-31-7 Pyridine ring instead of benzene; nitrogen enhances polarity and reactivity. Ligand in coordination chemistry; antitumor agent research .

Biological Activity

2-(3-Bromo-2-methoxyphenyl)acetonitrile, a compound with the chemical formula C9H8BrNO, has garnered attention in recent research for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group on a phenyl ring, which are critical for its biological activity. The presence of the acetonitrile functional group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Tubulin Inhibition : Similar to other brominated compounds, it is hypothesized that this compound may interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. This mechanism is crucial for its antiproliferative effects against cancer cells .
  • Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells. Studies indicate that it may activate pathways associated with programmed cell death, contributing to its anticancer efficacy .
  • Inhibition of Cancer Cell Proliferation : Research indicates that the compound can significantly inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values in the low micromolar range .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa8.7Tubulin inhibition, apoptosis
MCF-710.5Cell cycle arrest
HCT-11612.0Microtubule destabilization

Case Study: In Vitro Evaluation

A recent study evaluated the effects of this compound on human cancer cell lines using flow cytometry and immunofluorescence techniques. The results demonstrated:

  • Cell Cycle Arrest : A significant proportion of cells were arrested in the G2/M phase after treatment with the compound.
  • Apoptotic Markers : Increased expression of apoptotic markers was observed, confirming the induction of apoptosis as a mechanism of action .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of any compound. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, including moderate stability in metabolic assays.

Safety Profile

Toxicological evaluations indicate that while the compound exhibits potent anticancer activity, it also requires careful assessment for safety and potential side effects in vivo .

Q & A

Q. What are the established synthetic routes for 2-(3-Bromo-2-methoxyphenyl)acetonitrile?

The synthesis typically involves bromination of a methoxy-substituted phenylacetonitrile precursor under controlled conditions. For example, bromination of 2-methoxyphenylacetonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can yield the desired product. Reaction optimization should focus on temperature (60–80°C) and solvent choice (e.g., CCl₄ or acetonitrile) to minimize side reactions like over-bromination .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the substitution pattern on the aromatic ring (e.g., methoxy and bromine positions) and the nitrile group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides precise molecular weight confirmation (expected m/z ~ 240–245 for C₉H₈BrNO).
  • IR Spectroscopy : A strong absorption band near ~2240 cm⁻¹ confirms the nitrile functional group .

Q. What safety protocols are critical when handling this compound?

The compound is harmful if inhaled, ingested, or absorbed through skin. Key precautions include:

  • Use of fume hoods and personal protective equipment (gloves, lab coat).
  • Storage at 0–6°C in airtight containers to prevent degradation .
  • Emergency procedures for spills: neutralize with inert adsorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, crystallographic data for the structurally similar 2-(3-Bromo-4-methoxyphenyl)acetic acid (monoclinic P21/c, a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, β = 93.57°) can guide unit cell parameter comparisons .

Q. How do reaction conditions influence bromination efficiency in synthesizing this compound?

Contradictions in reported yields often arise from:

  • Catalyst Selection : Radical initiators (e.g., AIBN) vs. Lewis acids (e.g., FeBr₃).
  • Solvent Polarity : Polar solvents (acetonitrile) may stabilize intermediates better than non-polar solvents.
  • Temperature Control : Excessive heat (>80°C) promotes decomposition, while lower temperatures (<60°C) slow reaction kinetics .

Q. What role does this compound play in pharmaceutical impurity profiling?

It is identified as an impurity in Deucravacitinib synthesis. Analytical methods include:

  • HPLC : Using acetonitrile/water gradients and C18 columns for separation.
  • LC-MS : To detect trace impurities (detection limit <0.1%) and confirm structural identity via fragmentation patterns .

Q. How can solubility challenges be addressed in reactions involving this nitrile?

  • Solvent Optimization : Acetonitrile is a preferred solvent due to its compatibility with nitrile groups.
  • Temperature Adjustment : Heating to 40–50°C improves solubility without degrading the compound.
  • Co-solvents : Additives like DMSO (10–20%) enhance solubility in aqueous mixtures .

Q. What are the mechanistic pathways for its use in heterocyclic synthesis?

The nitrile group can undergo cycloaddition or nucleophilic substitution to form triazoles or thiazoles. For example:

  • Triazole Formation : Reaction with hydrazine derivatives under microwave irradiation yields 1,2,4-triazole analogs.
  • Thiazole Synthesis : Condensation with thioamides in ethanol at reflux .

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